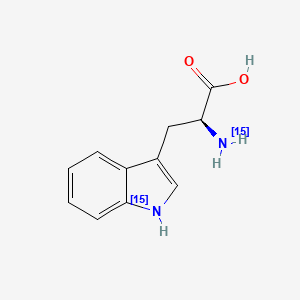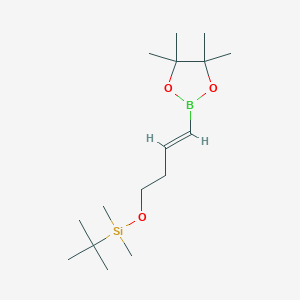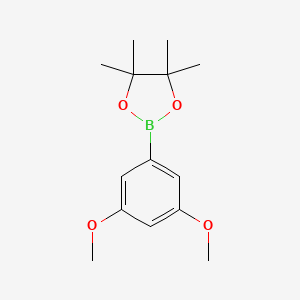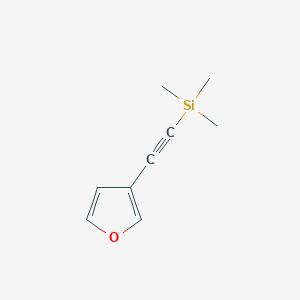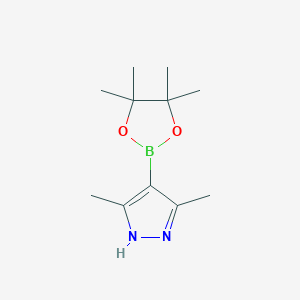![molecular formula C8H11NS B1316151 [1-(Thiophen-2-yl)cyclopropyl]methanamine CAS No. 75180-52-8](/img/structure/B1316151.png)
[1-(Thiophen-2-yl)cyclopropyl]methanamine
Vue d'ensemble
Description
“[1-(Thiophen-2-yl)cyclopropyl]methanamine” belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine . It is a versatile chemical compound used in various scientific research. Its unique structure enables diverse applications, from drug discovery to materials synthesis, making it a valuable asset for innovation.
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular weight of [1-(Thiophen-2-yl)cyclopropyl]methanamine is 181.3 . The InChI code for this compound is 1S/C10H15NS/c11-8-10 (5-1-2-6-10)9-4-3-7-12-9/h3-4,7H,1-2,5-6,8,11H2 .Applications De Recherche Scientifique
Understanding Cytochrome P450 Inhibition
Chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes are crucial for predicting drug-drug interactions (DDIs). Potent and selective chemical inhibitors are utilized to understand the contribution of various CYP isoforms to drug metabolism. This knowledge is vital for assessing potential DDIs during drug development, and compounds like [1-(Thiophen-2-yl)cyclopropyl]methanamine could be studied for their effects on CYP isoforms, potentially serving as selective inhibitors or substrates to elucidate drug metabolism pathways and interactions (Khojasteh et al., 2011).
Investigating Thiophene Derivatives' Carcinogenic Potential
The thiophene moiety is of interest in understanding the structure-activity relationships of carcinogens. Thiophene analogs have been synthesized and evaluated for potential carcinogenicity, providing insights into the bioactivity and safety of thiophene-containing compounds. Such research could extend to [1-(Thiophen-2-yl)cyclopropyl]methanamine, exploring its biological activity and potential risks, contributing to safer drug design and environmental health assessments (Ashby et al., 1978).
Exploring Central Nervous System (CNS) Potential
Thiophene derivatives are recognized for their potential CNS activity, including anticonvulsant and antidepressant effects. Research into the thiophene scaffold, such as [1-(Thiophen-2-yl)cyclopropyl]methanamine, could yield novel CNS agents, offering insights into the molecular basis of CNS disorders and therapeutic approaches. This includes exploring mechanisms of action, receptor affinities, and neuroprotective properties, contributing to the development of new treatments for neurological and psychiatric conditions (Deep et al., 2016).
Propriétés
IUPAC Name |
(1-thiophen-2-ylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5H,3-4,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLQKYNEHHPKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575722 | |
| Record name | 1-[1-(Thiophen-2-yl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Thiophen-2-yl)cyclopropyl]methanamine | |
CAS RN |
75180-52-8 | |
| Record name | 1-[1-(Thiophen-2-yl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

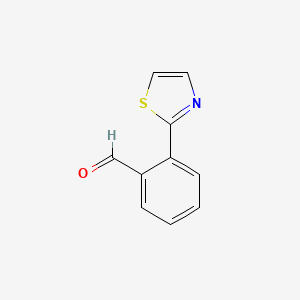
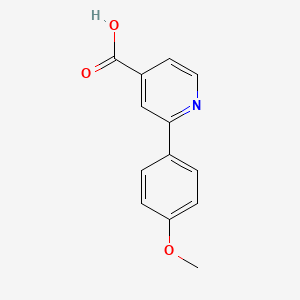
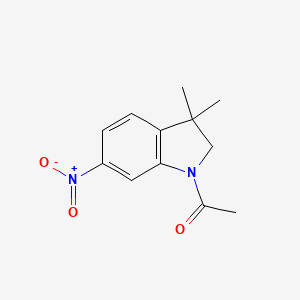

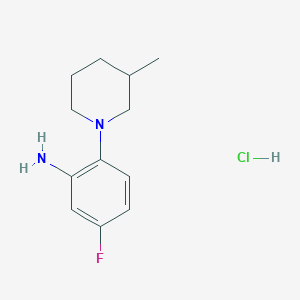
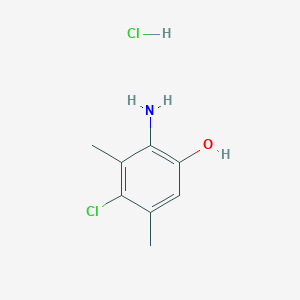
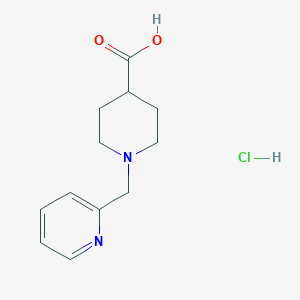
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)
